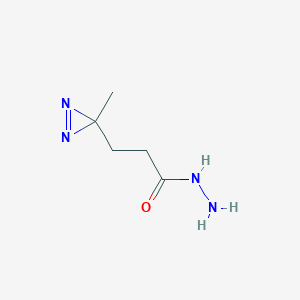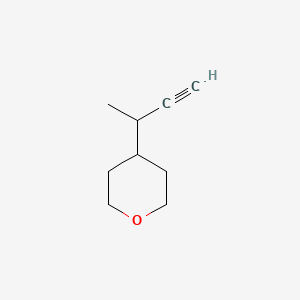
4-(But-3-yn-2-yl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-yn-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are cyclic ethers containing a six-membered ring with one oxygen atom. This compound is characterized by the presence of a but-3-yn-2-yl group attached to the oxane ring. It is a colorless liquid with a distinct molecular structure that makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-2-yl)oxane can be achieved through several methods. One common approach involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This method is effective in producing the oxane ring structure. Another method involves the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-3-yn-2-yl)oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the but-3-yn-2-yl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, palladium catalysts for cross-coupling reactions, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the compound can yield tetrahydropyran derivatives, while oxidation can produce corresponding oxides.
Applications De Recherche Scientifique
4-(But-3-yn-2-yl)oxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(But-3-yn-2-yl)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-but-3-yn-2-ol: A related compound with a similar structure but different functional groups.
Succinic acid, but-3-yn-2-yl 4-octyl ester: Another compound with a but-3-yn-2-yl group but different ester functionalities.
Uniqueness
4-(But-3-yn-2-yl)oxane is unique due to its specific oxane ring structure combined with the but-3-yn-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-but-3-yn-2-yloxane |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9-4-6-10-7-5-9/h1,8-9H,4-7H2,2H3 |
Clé InChI |
OXLCRSTWFOLLJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)C1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



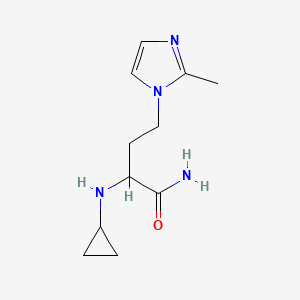
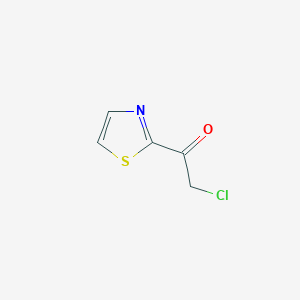
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
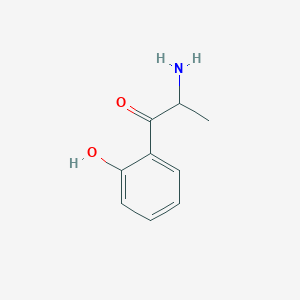

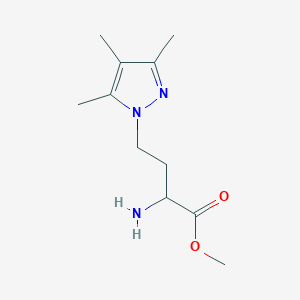



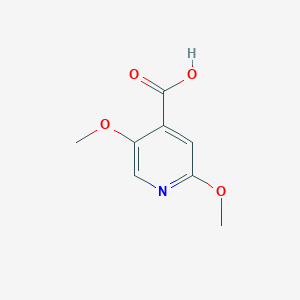
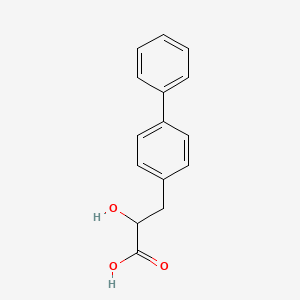
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
